Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate
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Overview
Description
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is an organic compound with the molecular formula C9H10O6. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate typically involves the esterification of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Furan-2-acetic acid methyl ester
Uniqueness
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
94110-10-8 |
---|---|
Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
methyl 2-(furan-2-yl)-2-methoxycarbonyloxyacetate |
InChI |
InChI=1S/C9H10O6/c1-12-8(10)7(15-9(11)13-2)6-4-3-5-14-6/h3-5,7H,1-2H3 |
InChI Key |
MDSSZZXFPUYYPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)OC(=O)OC |
Origin of Product |
United States |
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